molecular formula C₃₈H₃₄D₄N₄O₆ B1157777 Tariquidar-d4

Tariquidar-d4

Cat. No.: B1157777
M. Wt: 650.76
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tariquidar-d4 is a deuterium-labeled analogue of Tariquidar (XR9576), a well-characterized, high-affinity, third-generation inhibitor of P-glycoprotein (P-gp/ABCB1), an ATP-binding cassette (ABC) transporter implicated in multidrug resistance (MDR) in cancer . As a research tool, this compound is designed for use in quantitative mass spectrometry-based assays, enabling precise pharmacokinetic and biodistribution studies of the parent compound without interference. Its primary research value lies in investigating the mechanisms of P-gp inhibition and overcoming chemoresistance. The mechanism of action of the parent compound, Tariquidar, is distinct from earlier generation inhibitors. Research indicates that Tariquidar is a potent, non-competitive inhibitor that binds to P-gp with high affinity and inhibits drug efflux by blocking the transporter's transition to an open conformation during its catalytic cycle, effectively trapping it in a closed state . Notably, it inhibits drug efflux while simultaneously stimulating ATPase activity, a characteristic that helps in elucidating the complex energy requirements of the transporter . This makes Tariquidar and its labeled analogues crucial for fundamental studies on P-gp function. In the research setting, Tariquidar has been extensively used as a chemical probe to reverse MDR in vitro and to enhance drug delivery to sanctuary sites in vivo. Notably, it has been employed in clinical and preclinical positron emission tomography (PET) imaging studies to measure P-gp function and inhibition at critical biological barriers, such as the human blood-brain barrier (BBB) . The use of a deuterated standard like this compound allows for the accurate quantification of Tariquidar in complex biological matrices from such experiments, providing vital data on inhibitor exposure and target engagement. Furthermore, studies suggest that the influence of Tariquidar may extend beyond ABC transporters, with evidence showing it can also modulate mitochondrial permeability by interacting with the adenine nucleotide translocase (ANT), thereby promoting calcium-dependent mitochondrial permeability transition pore (mPTP) opening . This adds another layer to its research application in studying the interplay between drug efflux pumps and mitochondrial function in cell survival and death.

Properties

Molecular Formula

C₃₈H₃₄D₄N₄O₆

Molecular Weight

650.76

Synonyms

N-[2-[[[4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarboxamide-d4;  XR 9576-d4

Origin of Product

United States

Synthesis and Isotopic Labeling of Tariquidar D4

Synthetic Pathways for Tariquidar (B1662512) Derivatives

The synthesis of Tariquidar and its derivatives is a multi-step process that builds the complex molecule from simpler starting materials. Research into related compounds, such as radiolabeled Tariquidar derivatives for Positron Emission Tomography (PET), provides insight into the general synthetic strategies that can be adapted for producing Tariquidar-d4. nih.govsnmjournals.org

A common approach begins with commercially available precursors which are modified and coupled together. For instance, one reported synthesis for a Tariquidar precursor starts with 4,5-dimethoxy-2-nitrobenzoic acid. nih.gov The synthesis proceeds through several key stages:

Modification of Building Blocks : The initial materials undergo reactions to introduce or alter functional groups. This can include demethylation, followed by the addition of a protective group (e.g., pivaloyl) to prevent unwanted side reactions in subsequent steps. nih.gov

Amide Coupling : A crucial step is the formation of an amide bond. This typically involves converting a carboxylic acid group into a more reactive form, such as an acid chloride, and then reacting it with an amine. In the synthesis of a Tariquidar precursor, the modified benzoic acid derivative is coupled with 6,7-dimethoxy-2-(4-aminophenethyl)-1,2,3,4-tetrahydroisoquinoline. nih.gov

Functional Group Transformation : Following the coupling, other functional groups are modified. A common step is the reduction of a nitro group (NO₂) to an amine (NH₂), often achieved through catalytic hydrogenation. nih.gov

Final Assembly : The final part of the core structure is added. The newly formed amine is reacted with another component, such as 3-quinolinecarbonyl chloride, to complete the Tariquidar backbone. nih.gov

Deprotection : If protective groups were used, they are removed in the final stage to yield the desired molecule, such as O-desmethyl-tariquidar, which can serve as a precursor for labeling. nih.gov

Medicinal chemistry strategies such as bioisosterism, where a functional group is replaced by another with similar properties, have also been used to create a wide range of Tariquidar analogs with potent P-gp inhibitory activity. researchgate.netunito.itresearchgate.net These synthetic routes demonstrate the modular nature of the synthesis, allowing for the introduction of labels or structural variations as needed.

Methodologies for Deuterium (B1214612) Incorporation (d4-labeling) for Research Applications

Isotopic labeling with deuterium is a key process for generating internal standards for quantitative analysis. acs.org For this compound, the four deuterium atoms are specifically located on the ethyl linker connecting the tetrahydroisoquinoline ring and the phenyl ring. vulcanchem.com This strategic placement provides a stable isotopic label with a clear mass shift for mass spectrometry, while being remote from the pharmacologically active sites of the molecule. vulcanchem.com

Several methodologies can be employed for deuterium incorporation into organic molecules, with the choice depending on the target position and the stability of the molecule.

General Methods for Deuterium Labeling:

Hydrogen Isotope Exchange (HIE): This is the most direct method, involving the exchange of hydrogen atoms for deuterium. acs.org It can be catalyzed by acids, bases, or, more commonly for specific applications, transition metals. mdpi.com Metal catalysts, such as those based on iridium, ruthenium, or tungsten, can activate C-H bonds, even non-acidic ones, and facilitate exchange with a deuterium source like heavy water (D₂O) or a deuterated solvent. mdpi.comresearchgate.net

Catalytic Reduction: If a precursor molecule contains a double or triple bond at the desired labeling site, it can be reduced using deuterium gas (D₂) in the presence of a catalyst (e.g., Palladium on carbon). This method allows for the stereospecific addition of two deuterium atoms across the bond. arkat-usa.org To achieve d4-labeling on an ethyl group, this could potentially be performed on a precursor with an alkyne (triple bond) functionality.

Use of Deuterated Reagents: Specific deuterium atoms can be introduced by using deuterated building blocks or reagents in the synthetic pathway. This approach offers high control over the labeling position but requires a more complex custom synthesis of the labeled precursor.

For late-stage functionalization, as is often desired for preparing analytical standards, metal-catalyzed HIE reactions are particularly useful. acs.org These methods allow for the introduction of deuterium into a fully assembled or nearly complete molecule, minimizing the synthetic steps required after labeling. researchgate.net The process must be carefully controlled to prevent back-exchange and to ensure a high level of deuterium incorporation at the specific target sites. arkat-usa.org

Characterization of Deuterated Tariquidar for Research Purity and Identity

After synthesis and purification, a rigorous characterization process is essential to confirm the identity, purity, and exact isotopic composition of this compound. A combination of analytical techniques is used to verify that the deuterium atoms have been incorporated at the correct positions and that the sample is free from unlabeled material and other impurities. uniba.it

Key Characterization Techniques:

TechniquePurposeFindings for Deuterated Compounds
Mass Spectrometry (MS) To confirm the molecular weight and isotopic incorporation.A distinct molecular ion peak at a mass +4 atomic mass units (amu) higher than the unlabeled compound confirms the d4-labeling. High-Resolution Mass Spectrometry (HRMS) is used to verify the exact elemental formula, including the deuterium atoms. nih.govvulcanchem.com
Nuclear Magnetic Resonance (NMR) Spectroscopy To determine the precise location of the deuterium labels and confirm the overall structure.In ¹H NMR spectra, the signals corresponding to the protons on the ethyl linker will be absent or significantly reduced, confirming their replacement by deuterium. ¹³C NMR helps to verify the integrity of the carbon skeleton. researchgate.netplos.org
High-Performance Liquid Chromatography (HPLC) To assess the chemical and radiochemical purity of the compound.HPLC analysis is used to separate the final product from any starting materials, by-products, or other impurities. The purity is typically required to be very high (>95% or >99%) for use as a research or analytical standard. nih.govuniba.it
This table outlines the primary analytical methods used to characterize this compound, ensuring its suitability for research applications.

The combination of these techniques provides a comprehensive profile of this compound, confirming its structural identity, the success of the deuterium labeling, and its purity. This ensures that it can function reliably as an internal standard in sensitive bioanalytical methods. vulcanchem.com

Molecular Mechanisms of Tariquidar D4 Action

ATP-Binding Cassette (ABC) Transporter Modulation by Tariquidar-d4

This compound's primary mechanism of action involves the modulation of key ABC transporters, which are often overexpressed in cancer cells, leading to the failure of chemotherapy.

P-glycoprotein (P-gp), encoded by the ABCB1 gene, is one of the most well-characterized ABC transporters and a primary target of Tariquidar (B1662512). nih.govnih.govresearchgate.netovid.com Tariquidar is a potent inhibitor of P-gp with an IC50 of 5.1 nM. tocris.com Its inhibitory action is multifaceted:

Non-competitive Inhibition: Unlike first and second-generation inhibitors that often act as competitive substrates, Tariquidar is a non-competitive inhibitor. researchgate.net This means it does not directly compete with the substrate for the same binding site but rather binds to a different site on the transporter. researchgate.net

Conformational Locking: A key aspect of Tariquidar's inhibitory mechanism is its ability to lock P-gp in a specific conformation. nih.govresearchgate.net Research indicates that Tariquidar blocks the transition of P-gp to an "open" conformation, which is a necessary step in the catalytic cycle of substrate efflux. nih.govresearchgate.net This conformational arrest prevents the release of the transported substrate.

ATPase Activity Modulation: Interestingly, while Tariquidar inhibits the transport function of P-gp, it can stimulate its ATPase activity. nih.govresearchgate.net This suggests that the energy-generating step of ATP hydrolysis is uncoupled from the transport process. The transporter is trapped in a state where it can still hydrolyze ATP but cannot complete the conformational changes required for substrate efflux. researchgate.net

Pharmacological Chaperone: Tariquidar has also been shown to act as a potent pharmacological chaperone for P-gp. nih.govresearchgate.net This means it can promote the proper folding and maturation of misprocessed P-gp mutants, allowing them to traffic to the cell surface. researchgate.net

Initially developed as a specific P-gp inhibitor, subsequent studies revealed that Tariquidar also interacts significantly with the Breast Cancer Resistance Protein (BCRP), encoded by the ABCG2 gene. nih.govresearchgate.net However, its interaction with ABCG2 is distinct from its effect on ABCB1.

At lower concentrations, Tariquidar acts as a substrate for BCRP, meaning it is actively transported by this pump. tocris.comnih.gov Conversely, at higher concentrations (≥100 nM), it functions as an inhibitor of BCRP. nih.govresearchgate.net This dual role highlights the concentration-dependent nature of its interaction with ABCG2. The ability of Tariquidar to inhibit BCRP is significant, as this transporter also contributes to multidrug resistance in various cancers. nih.gov

The specificity of Tariquidar has been investigated with other ABC transporters, such as the Multidrug Resistance-Associated Protein 1 (MRP1), encoded by the ABCC1 gene. Studies have shown that Tariquidar does not significantly inhibit the function of ABCC1. nih.govresearchgate.net This selectivity is an important characteristic, as it reduces the potential for off-target effects.

Kinetic and Allosteric Modulation of Efflux Pumps by this compound

The interaction of Tariquidar with ABC transporters involves complex kinetic and allosteric modulation. As a non-competitive inhibitor of P-gp, Tariquidar is thought to bind to an allosteric site, a location distinct from the primary substrate-binding pocket. researchgate.net This binding induces a conformational change that inhibits the transporter's function without directly blocking substrate binding.

The stimulation of P-gp's ATPase activity in the absence of transport is a hallmark of its allosteric modulation. nih.govresearchgate.net This suggests that Tariquidar traps the transporter in a futile cycle of ATP hydrolysis and conformational change that does not lead to substrate efflux. For ABCG2, the kinetic profile is more complex, shifting from a substrate at low concentrations to an inhibitor at higher concentrations. nih.govresearchgate.net

Specific Binding Sites and Conformational Dynamics of Transporter-Tariquidar-d4 Interactions

The precise binding site of Tariquidar on P-gp has been the subject of extensive research. In silico docking studies and cross-linking experiments suggest that Tariquidar binds within the transmembrane domains (TMDs) of P-gp, at the interface between the two halves of the transporter. researchgate.net Cryo-electron microscopy structures have revealed that potent inhibitors like Tariquidar can bind in pairs within the central cavity of ABCB1. pnas.org One molecule occupies the central drug-binding pocket, while a second molecule extends into an "access tunnel," effectively blocking the conformational changes required for transport. pnas.orgfrontiersin.org

In contrast, the binding of Tariquidar to ABCG2 involves a single molecule adopting a C-shaped conformation within the binding pocket. biorxiv.org This difference in binding stoichiometry and conformation likely underlies the different functional consequences of Tariquidar interaction with ABCB1 (inhibition) versus ABCG2 (substrate at low concentrations). biorxiv.org The dynamic interplay between the transporter, the lipid membrane, and Tariquidar is crucial for its access to these binding sites. frontiersin.org

Dual Nature of this compound as a Substrate and Inhibitor at Varying Concentrations

A key characteristic of Tariquidar's interaction with ABC transporters is its concentration-dependent dual role. pnas.org With respect to ABCG2, it clearly acts as a substrate at low concentrations and an inhibitor at higher concentrations. tocris.comnih.govresearchgate.net

The situation with P-gp is more debated. While primarily considered a potent inhibitor, some studies have suggested that Tariquidar may also be a substrate for P-gp at very low concentrations. pnas.orgplos.org However, other comprehensive in vitro studies have concluded that Tariquidar is a potent inhibitor of both human and mouse P-gp and shows no signs of being a substrate at the concentrations tested. nih.govnih.gov This dual nature, particularly with ABCG2, has important implications for its use in research and potential clinical applications, as the local concentration at the transporter will determine its ultimate effect.

Interactive Data Tables

Summary of Tariquidar's Interaction with Different ABC Transporters
TransporterGeneInteractionKey Findings
P-glycoprotein (P-gp)ABCB1Potent Non-competitive InhibitorLocks P-gp in a conformation that prevents substrate efflux while stimulating ATPase activity. nih.govresearchgate.net
Breast Cancer Resistance Protein (BCRP)ABCG2Substrate and InhibitorActs as a substrate at low concentrations and an inhibitor at concentrations ≥100 nM. tocris.comnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1)ABCC1No Significant InhibitionDemonstrates selectivity for ABCB1 and ABCG2 over ABCC1. nih.govresearchgate.net
Concentration-Dependent Effects of Tariquidar on ABCG2
Concentration RangeEffect on ABCG2Mechanism
Low (nanomolar)SubstrateTariquidar is recognized and transported by ABCG2, stimulating its ATPase activity. nih.govresearchgate.net
High (≥100 nM)InhibitorTariquidar binds to and blocks the transport function of ABCG2. nih.govresearchgate.net

Impact of this compound on Transporter ATPase Activity

This compound, a deuterated analog of the potent third-generation P-glycoprotein (P-gp) inhibitor Tariquidar, exerts a complex and seemingly paradoxical effect on the ATPase activity of this transporter. While it is a powerful inhibitor of the transporter's drug efflux function, it concurrently stimulates its ATPase activity. This dual action is a key aspect of its mechanism of inhibition.

Research indicates that Tariquidar is not transported by P-gp but binds with high affinity to the transporter. This binding event triggers an increase in the rate of ATP hydrolysis. Studies have shown that Tariquidar can stimulate the ATPase activity of P-gp by as much as tenfold. researchgate.net This activation of ATPase activity occurs because Tariquidar locks the P-gp in a specific conformational state.

The interaction of Tariquidar with P-gp's nucleotide-binding domains (NBDs) is central to this effect. While it prevents the full cycle of conformational changes required for substrate efflux, it promotes the ATP hydrolysis step, uncoupling it from the transport function.

Table 1: Effect of Tariquidar on P-gp ATPase Activity

CompoundTransporterEffect on ATPase ActivityMechanism of Action
TariquidarP-glycoprotein (P-gp)StimulationBlocks transition to the open conformation during the catalytic cycle, uncoupling ATP hydrolysis from substrate transport. nih.gov

Detailed Research Findings:

Studies utilizing purified P-gp reconstituted into proteoliposomes have been instrumental in elucidating the effects of Tariquidar on ATPase activity. In these systems, the addition of Tariquidar leads to a concentration-dependent increase in the rate of ATP hydrolysis, even in the absence of a transport substrate. This confirms that Tariquidar directly interacts with P-gp to stimulate its ATPase function.

Furthermore, cysteine cross-linking experiments have provided insights into the conformational state induced by Tariquidar. These studies have shown that in the presence of Tariquidar, P-gp adopts a conformation that is resistant to the changes typically associated with substrate transport, effectively trapping the transporter in a state where ATP can be hydrolyzed but the transport cycle cannot be completed. nih.gov This mechanism distinguishes Tariquidar from some other P-gp inhibitors that act as competitive substrates and may have different effects on ATPase activity.

Role of Tariquidar D4 in Reversing Multidrug Resistance Mdr in Preclinical Models

Overcoming Drug Efflux in In Vitro Cancer Cell Line Modelsmdpi.comnih.govnih.govresearchgate.netmdpi.comnih.gov

Tariquidar-d4's primary mechanism of action involves the noncompetitive inhibition of P-gp. vulcanchem.comselleckchem.com By binding to P-gp with high affinity, it blocks the transporter's ability to expel anticancer drugs, thereby reversing resistance. vulcanchem.comselleckchem.com Studies on the parent compound, Tariquidar (B1662512), which are directly applicable to the deuterated form, have demonstrated its effectiveness in various cancer cell lines. selleckchem.com

Resensitization of Chemotherapeutic Agentsnih.govnih.govmdpi.comnih.gov

Tariquidar has been shown to restore the sensitivity of multidrug-resistant tumor cell lines to a range of chemotherapeutic agents. nih.gov For instance, in murine mammary carcinoma (EMT6/AR1.0), human small-cell lung carcinoma (H69/LX4), and human ovarian carcinoma (2780 AD) cell lines with acquired resistance, the presence of Tariquidar significantly lowers the IC50 (the concentration of a drug that inhibits a biological process by 50%) of doxorubicin (B1662922). selleckchem.com This resensitization effect is observed across different cancer types, highlighting the broad applicability of P-gp inhibition in overcoming MDR. mdpi.comselleckchem.com The co-administration of Tariquidar with cytotoxic drugs like paclitaxel (B517696) in liposomal formulations has also shown significant resensitization of resistant cancer cells. nih.gov

Table 1: Effect of Tariquidar on Doxorubicin IC50 in Resistant Cancer Cell Lines

Cell Line Cancer Type Fold Decrease in Doxorubicin IC50 with Tariquidar
EMT6/AR1.0 Murine Mammary Carcinoma 22-fold
H69/LX4 Human Small-Cell Lung Carcinoma 22-150-fold
2780 AD Human Ovarian Carcinoma 22-150-fold
MC26 Murine Colon Carcinoma 5-fold

Data derived from studies on the non-deuterated parent compound, Tariquidar. selleckchem.com

Impact on Intracellular Drug Accumulation in Resistant Cellsmdpi.comnih.govnih.govselleckchem.com

A key consequence of P-gp inhibition by this compound is the increased intracellular accumulation of chemotherapeutic drugs in resistant cells. nih.govselleckchem.com P-gp functions as an efflux pump, actively removing drugs from the cell's interior. numberanalytics.commdpi.com By blocking this pump, Tariquidar allows cytotoxic agents to reach and maintain effective concentrations within the target cancer cells. numberanalytics.comselleckchem.com Studies have demonstrated that Tariquidar increases the steady-state accumulation of various cytotoxic drugs in P-gp-overexpressing cells to levels comparable to those seen in non-resistant cells. selleckchem.com This enhanced accumulation directly correlates with the observed resensitization to chemotherapy. nih.gov For example, the co-delivery of Tariquidar and paclitaxel in liposomes led to a notable increase in paclitaxel accumulation within tumor cells. nih.gov

Studies on Reversal of Bacterial Multidrug Resistance by this compound in In Vitro Systemsunivie.ac.atnih.gov

Interestingly, the utility of Tariquidar extends beyond cancer therapy to the realm of bacterial infections. Some bacterial efflux pumps share structural and functional similarities with human P-gp, contributing to multidrug resistance in bacteria. univie.ac.atnih.gov Research has explored the potential of Tariquidar to inhibit these bacterial pumps and reverse antibiotic resistance.

In vitro studies have shown that Tariquidar can increase the susceptibility of certain bacterial strains to antibiotics. univie.ac.atnih.gov For example, in a strain of Staphylococcus aureus that overexpresses the NorA efflux pump, the addition of Tariquidar resulted in a significant reduction in the minimum inhibitory concentration (MIC) of ciprofloxacin. univie.ac.at This effect was linked to an increased intracellular accumulation of the antibiotic. univie.ac.at It is important to note that Tariquidar itself does not possess intrinsic antibacterial activity. univie.ac.at

**Table 2: Effect of Tariquidar on Ciprofloxacin MIC in *Staphylococcus aureus***

Bacterial Strain Key Characteristic Effect of Tariquidar on Ciprofloxacin MIC
SA1199B Overexpresses NorA efflux pump 10-fold reduction

Data derived from studies on the non-deuterated parent compound, Tariquidar. univie.ac.at

Preclinical In Vivo Models of MDR Reversalnih.govnih.govmdpi.com

The promising in vitro results with Tariquidar have been corroborated in preclinical in vivo models. nih.govselleckchem.com In studies involving human tumor xenografts in mice, the co-administration of Tariquidar with chemotherapeutic agents like doxorubicin has been shown to restore antitumor activity in highly resistant tumors. selleckchem.com Similarly, the use of long-circulating liposomes for the co-delivery of Tariquidar and paclitaxel has demonstrated significant tumor growth inhibition in drug-resistant tumor mouse models. nih.govfrontiersin.org These in vivo studies provide a crucial link between the cellular effects of Tariquidar and its potential clinical application in overcoming MDR in cancer patients. nih.govnih.gov

Modulation of Biological Barriers by Tariquidar D4 in Research

Enhancement of Blood-Brain Barrier (BBB) Penetration in Preclinical Models

The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside. creative-diagnostics.combauerhartzlab.org P-glycoprotein, an ATP-binding cassette (ABC) transporter, is a key component of this barrier, actively effluxing a wide range of xenobiotics, including many therapeutic drugs, from the brain. mdpi.comnih.govaboutscience.eu This efflux mechanism is a major obstacle to treating CNS diseases. nih.govcapes.gov.br

Preclinical studies have consistently demonstrated that Tariquidar (B1662512) can significantly increase the brain penetration of various P-gp substrate drugs. nih.govcapes.gov.br For instance, in animal models, Tariquidar has been shown to increase the delivery of P-gp substrates into the brain by several-fold. nih.govcapes.gov.br This effect has been observed with various compounds, including the model P-gp substrate (R)-11C-verapamil in PET imaging studies. nih.govcapes.gov.br

Mechanism of Increased Central Nervous System (CNS) Drug Delivery

The primary mechanism by which Tariquidar enhances CNS drug delivery is through the potent and specific inhibition of P-glycoprotein at the BBB. mdpi.comdrugbank.com P-gp functions as an efflux pump, actively transporting its substrates out of the brain endothelial cells and back into the bloodstream. nih.gov Tariquidar acts as a noncompetitive inhibitor of P-gp, meaning it binds to a site on the transporter distinct from the substrate-binding site. drugbank.com This binding event is thought to interfere with the ATP hydrolysis that powers the transporter's conformational changes necessary for efflux, effectively disabling the pump. drugbank.com

By inhibiting P-gp, Tariquidar reduces the efflux of co-administered P-gp substrate drugs from the brain. mdpi.com This leads to a higher net concentration of the drug within the CNS, allowing it to reach its therapeutic targets. mdpi.com Research has also indicated that Tariquidar can inhibit another important efflux transporter, the Breast Cancer Resistance Protein (BCRP), although at higher concentrations than required for P-gp inhibition. researchgate.net This dual inhibition can be advantageous for drugs that are substrates for both transporters.

Impact on Pharmacokinetic Parameters in Preclinical CNS Studies

The administration of Tariquidar has a profound impact on the pharmacokinetic parameters of P-gp substrate drugs in the CNS, as demonstrated in numerous preclinical studies. The use of Tariquidar-d4 as an internal standard in these studies ensures the precise quantification of the parent drug, Tariquidar.

Key pharmacokinetic parameters affected include:

Increased Brain-to-Plasma Concentration Ratio (Kp): This is a direct measure of a drug's ability to penetrate the BBB. Studies have shown dramatic increases in the Kp of various P-gp substrates when co-administered with Tariquidar. For example, in mice, Tariquidar has been shown to significantly increase the brain distribution of PET radiotracers like (R)-[11C]verapamil and [11C]-N-desmethyl-loperamide in a dose-dependent manner. acs.org

Increased Area Under the Curve (AUC) in the Brain: The AUC represents the total drug exposure over time. By blocking P-gp-mediated efflux, Tariquidar leads to a substantial increase in the brain AUC of substrate drugs.

Increased Influx Rate Constant (K1): PET studies have shown that Tariquidar administration can lead to a significant increase in the influx rate constant (K1) of P-gp substrates across the BBB, indicating enhanced entry into the brain. nih.govcapes.gov.brnih.gov

The table below summarizes findings from a preclinical study investigating the effect of Tariquidar on the brain distribution of two different P-gp substrate radiotracers in wild-type mice.

RadiotracerTariquidar Dose (mg/kg)Resulting Tariquidar Plasma Concentration (nM)Fold Increase in Brain Distribution (Kb,brain)
(R)-[11C]verapamil1.5158 ± 7-
(R)-[11C]verapamil20-4.44 ± 0.54
[11C]-N-desmethyl-loperamide1.5158 ± 7-
[11C]-N-desmethyl-loperamide303508 ± 4272.58 ± 0.44

Data adapted from a study in wild-type mice, demonstrating the dose-dependent increase in the brain-to-plasma concentration ratio (Kb,brain) of the radiotracers with increasing doses of tariquidar. acs.org

Modulation of Drug Distribution in Other Preclinical Tissues and Organs

While the primary focus of Tariquidar research has been on the BBB, its P-gp inhibitory activity also affects drug distribution in other tissues and organs where P-gp is expressed. P-gp is found in various excretory and barrier tissues, including the liver, kidneys, intestines, and placenta. aboutscience.eu

In preclinical models, the inhibition of P-gp by Tariquidar can lead to:

Increased Oral Bioavailability: By inhibiting P-gp in the intestinal epithelium, Tariquidar can reduce the efflux of orally administered drugs back into the intestinal lumen, thereby increasing their absorption and systemic bioavailability. springermedizin.de

Altered Hepatic and Renal Clearance: P-gp in the liver and kidneys contributes to the biliary and urinary excretion of drugs, respectively. Tariquidar can block this excretion, leading to higher plasma concentrations and a longer half-life of co-administered drugs. springermedizin.de

Increased Drug Accumulation in Tumors: In oncology research, P-gp is a major mechanism of multidrug resistance (MDR) in cancer cells. Tariquidar can reverse this resistance by increasing the intracellular concentration of chemotherapeutic agents in tumor cells that overexpress P-gp. aboutscience.eu

A study in macaques demonstrated that co-infusion of Tariquidar with the anticancer drug erlotinib (B232) led to a 3.4- to 5.0-fold increase in the brain distribution of [11C]erlotinib, a substrate for both ABCB1 (P-gp) and ABCG2 (BCRP). nih.gov This highlights the potential of Tariquidar to enhance drug delivery not only to the brain but also potentially to other tissues protected by these efflux transporters.

Research Methodologies and Analytical Approaches Involving Tariquidar D4

In Vitro Assay Systems for Transporter Function

In vitro assays are fundamental in characterizing the interaction of compounds with ABC transporters like P-gp and BCRP. Tariquidar (B1662512) and its deuterated form are instrumental in these systems to probe transporter function, inhibition, and substrate interactions.

Cell-based assays are a cornerstone for studying multidrug resistance (MDR) and the efficacy of transporter inhibitors. These assays typically use fluorescent probe substrates that are readily extruded by transporters like P-gp and BCRP. The inhibitory effect of a compound is measured by the increased intracellular accumulation of the fluorescent probe.

Rhodamine 123: In human K562/DOX cells, which overexpress P-gp, Tariquidar at a concentration of 1 µM has been shown to inhibit the efflux of Rhodamine 123. selleckchem.com

Calcein-AM: This probe is used to assess the function of P-gp, BCRP, and multidrug resistance-associated protein 1 (MRP1). nih.gov Tariquidar has been shown to inhibit P-gp and BCRP, but not MRP1, using Calcein-AM accumulation as a marker. nih.gov For instance, in ABCB1-expressing cells, 100 nM and 1 µM of Tariquidar increased Calcein-AM accumulation by 14-fold and 19-fold, respectively. nih.gov In studies of tariquidar derivatives, the calcein (B42510) AM assay was employed to investigate inhibitory activity on P-gp and MRP1 in P-gp overexpressing A2780 adr and MRP1 overexpressing H69AR cell lines, respectively. oaepublish.com

Hoechst 33342: This fluorescent dye is a known substrate for BCRP. Assays using Hoechst 33342 are employed to evaluate the inhibitory activity of compounds on BCRP. For example, the inhibitory effect of tariquidar derivatives on BCRP has been evaluated using the Hoechst 33342 accumulation assay in the MDCK II BCRP cell line. oaepublish.com

These assays are critical for determining the potency and selectivity of transporter inhibitors. The use of Tariquidar as a reference inhibitor helps in validating these assay systems and in the screening of new chemical entities.

Membrane vesicle assays provide a more direct way to study transporter function by isolating the transporter from other cellular processes. solvobiotech.com These assays utilize inside-out membrane vesicles prepared from cells overexpressing a specific transporter, such as P-gp or BCRP. cell4pharma.comsolvobiotech.com The transport of a substrate into the vesicle is an ATP-dependent process. solvobiotech.com

While specific studies detailing the use of Tariquidar-d4 in membrane vesicle transport assays are not extensively documented in the provided results, the non-deuterated form, Tariquidar, has been studied in this system. For instance, it has been shown that cholesterol can play an essential role in the function of ABCG2 in inside-out membrane vesicles. researchgate.net These assays can be used to determine if a compound is a substrate or an inhibitor of a particular transporter. solvobiotech.comfda.gov The principle involves measuring the ATP-dependent uptake of a test compound or a known substrate in the presence of the test compound. solvobiotech.com

P-gp and other ABC transporters possess ATPase activity, which provides the energy for substrate transport. mdpi.com Measuring the stimulation or inhibition of this ATPase activity is a key method to characterize the interaction of a compound with the transporter.

Tariquidar has been shown to be a potent inhibitor of the vanadate-sensitive ATPase activity of P-gp, with an IC50 value of 43 nM, causing a 60-70% inhibition. selleckchem.com Interestingly, the interaction of Tariquidar with P-gp's ATPase activity can be complex and dependent on the lipid environment. nih.gov In some conditions, Tariquidar can stimulate P-gp's ATPase activity, while in others, it acts as an inhibitor. nih.gov For BCRP, Tariquidar has been found to stimulate its ATPase activity, suggesting it can act as a substrate for this transporter. nih.gov Specifically, tariquidar stimulated BCRP ATPase activity to 2.5-fold the basal activity, with a concentration for 50% stimulation of ATP hydrolysis at 138.4 ± 21.4 nM. nih.gov

The general methodology for ATPase assays involves reconstituting the purified transporter into nanodiscs or liposomes and measuring the release of inorganic phosphate (B84403) from ATP hydrolysis in the presence of varying concentrations of the test compound. pnas.org

In Vivo Preclinical Experimental Models

In vivo models are indispensable for understanding the physiological effects of transporter modulation, particularly in the context of multidrug resistance in cancer and drug delivery across the blood-brain barrier.

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are widely used to study the efficacy of chemotherapy in the presence of MDR. Tariquidar has demonstrated significant potential in these models.

In nude mice bearing highly resistant MDR human tumor xenografts (2780AD and H69/LX4), co-administration of Tariquidar restored the antitumor activity of other drugs. selleckchem.com Similarly, in a murine colon carcinoma (MC26) xenograft model, Tariquidar was found to significantly potentiate the antitumor activity of doxorubicin (B1662922). selleckchem.com These studies highlight the potential of P-gp inhibitors to overcome chemoresistance in a preclinical setting.

The blood-brain barrier (BBB) expresses high levels of P-gp and BCRP, which restrict the entry of many drugs into the central nervous system (CNS). vumc.nl Animal models, including wild-type and genetically modified rodents lacking specific transporters (knockout mice), are crucial for investigating the role of these transporters at the BBB.

Positron Emission Tomography (PET) Imaging: PET studies using radiolabeled tracers have been instrumental in this research. [11C]Tariquidar has been developed as a PET tracer to study P-gp and BCRP function at the BBB. nih.gov Studies in wild-type, Mdr1a/b(-/-), Bcrp1(-/-), and Mdr1a/b(-/-)Bcrp1(-/-) mice have shown that the brain uptake of [11C]Tariquidar is significantly increased in mice lacking these transporters, confirming it is a substrate for both P-gp and BCRP. nih.govmdpi.com

Microdialysis: This technique allows for the direct measurement of drug concentrations in the brain's extracellular fluid. diva-portal.org Microdialysis studies in rats have been used to assess BBB P-gp functionality by measuring the brain concentration of a P-gp substrate, quinidine, in the presence and absence of Tariquidar. diva-portal.org

Dose-Response Studies: In rats, dose-response studies using (R)-[11C]verapamil PET have shown that Tariquidar can increase the brain distribution of this P-gp substrate by up to 11-fold, with a half-maximum effective dose (ED50) of 3.0 +/- 0.2 mg/kg. nih.gov

Advanced Analytical Techniques for this compound and Metabolites

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive analytical method for the quantification of drugs like tariquidar in complex biological matrices. nih.govnih.gov This technique is essential for pharmacokinetic (PK) studies in preclinical models. neoteryx.com

Several LC-MS/MS methods have been developed and validated for the determination of tariquidar in various biological samples, including plasma and brain homogenates from mice. nih.govneoteryx.com For instance, a method was successfully developed to simultaneously measure tariquidar and the anticancer drug vincristine (B1662923) from small (10 µL) dried blood samples, which was then applied to a PK study in mice. neoteryx.com Another validated assay allows for the simultaneous quantitation of a cassette of eight different drugs, including tariquidar, in both human and mouse plasma as well as mouse brain homogenates. nih.gov

Sample preparation for these assays typically involves protein precipitation or liquid-liquid extraction to isolate the analytes from the biological matrix. nih.govnih.gov Chromatographic separation is often achieved using a C18 analytical column. nih.govnih.gov Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high specificity and sensitivity for quantitative analysis. nih.govthermofisher.com In one study, tariquidar concentrations in human plasma were quantified using an LC/MS system following extraction with polymeric adsorbent beads. nih.gov

The accuracy and precision of these methods are critical. Validation parameters such as intra-day and inter-day accuracy and precision are typically required to be within 15%. nih.gov However, challenges can arise; one study noted that the precision for tariquidar in mouse plasma and brain homogenate slightly exceeded this limit, and linearity was affected, which was attributed to the lack of a stable isotope-labeled analog for use as an internal standard. nih.gov This highlights the importance of using a deuterated internal standard like this compound for optimal assay performance.

The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis using LC-MS/MS. researchgate.netresearchgate.net Deuterated analogs, such as this compound, are ideal internal standards because they are chemically almost identical to the analyte (tariquidar) but have a different mass. researchgate.netlcms.cz This allows them to co-elute with the analyte during chromatography and exhibit similar ionization behavior in the mass spectrometer, effectively compensating for variations in sample preparation, matrix effects, and instrument response. researchgate.netresearchgate.net

The primary purpose of using an internal standard like this compound is to improve the accuracy, precision, and robustness of the bioanalytical method. researchgate.net Matrix effects, where components in the biological sample suppress or enhance the ionization of the analyte, can be a significant source of error in LC-MS/MS assays. researchgate.net The use of a deuterated internal standard can effectively compensate for these effects. researchgate.net

The importance of having a SIL-IS is underscored in studies where one is not available. For example, in an LC-MS/MS method for the simultaneous quantification of eight drugs, all compounds that had a corresponding SIL-IS showed excellent linearity and precision. nih.gov Tariquidar, for which a deuterated analog was not used in that particular study (elacridar-d4 was used instead), showed issues with linearity and precision, which the researchers suggested was likely due to the lack of its own stable isotope-labeled analog. nih.gov This demonstrates the critical role this compound plays in ensuring the reliability of quantitative data in preclinical and clinical research.

Table 2: Role of Deuterated Internal Standards in LC-MS/MS Assays

AdvantageMechanismReference
Enhanced Accuracy & PrecisionCorrects for variability in analyte recovery during sample extraction and processing. researchgate.net
Compensation for Matrix EffectsThe internal standard experiences similar ionization suppression or enhancement as the analyte, allowing for a reliable ratio-based quantification. researchgate.net
Improved Method RobustnessMinimizes the impact of instrument fluctuations and differences between sample matrices. researchgate.net
Correction for Injection Volume VariabilityThe ratio of analyte to internal standard remains constant even if the injected volume varies slightly. vulcanchem.com

Positron Emission Tomography (PET) is a non-invasive imaging technique used extensively in preclinical research to assess the function and density of drug transporters like P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) in vivo. mdpi.comresearchgate.net For these studies, tariquidar is labeled with a positron-emitting isotope, most commonly carbon-11, to create the radiotracer [11C]tariquidar. mdpi.comsnmjournals.org

Initially, it was thought that [11C]tariquidar would act as a PET tracer that binds to P-gp without being transported, thereby allowing for the direct visualization of P-gp density. mdpi.comsnmjournals.org Preclinical studies in mice and rats, however, revealed a more complex interaction. The baseline brain uptake of [11C]tariquidar was low, but it significantly increased in knockout mice lacking both P-gp and Bcrp, or after pretreatment with unlabeled tariquidar. snmjournals.orgresearchgate.net This demonstrated that tariquidar itself is a substrate for both P-gp and BCRP at the blood-brain barrier, especially at the low tracer concentrations used in PET studies. researchgate.netnih.gov

PET imaging with [11C]tariquidar has been used to study the interplay between P-gp and BCRP. nih.govsnmjournals.org While its utility for directly measuring P-gp density is limited due to its substrate nature and insufficiently high binding affinity relative to the low density of P-gp in the brain, it has found a role as a tracer to investigate the combined function of these two important efflux transporters. researchgate.netnih.gov

Preclinical PET studies often involve comparing radiotracer uptake in wild-type animals versus transporter knockout mice (e.g., Mdr1a/b−/−). researchgate.netresearchgate.net For example, PET scans using the P-gp substrate (R)-[11C]verapamil show low brain uptake in wild-type mice but high uptake in mice lacking P-gp. researchgate.netresearchgate.net When these wild-type mice are pretreated with tariquidar, the brain uptake of (R)-[11C]verapamil increases dramatically, demonstrating potent inhibition of P-gp function by tariquidar at the blood-brain barrier. researchgate.netresearchgate.net

Table 3: Findings from Preclinical PET Imaging Studies with [11C]Tariquidar

FindingPreclinical ModelConclusionReference
Low baseline brain uptake of [11C]tariquidar.Wild-type rats and miceSuggests efficient efflux from the brain. snmjournals.orgresearchgate.net
Increased brain uptake of [11C]tariquidar after administration of unlabeled tariquidar.Wild-type miceIndicates self-inhibition of efflux transport at the blood-brain barrier. snmjournals.org
Significantly increased brain uptake of [11C]tariquidar in knockout mice.Pgp/Bcrp combination knockout mice (Mdr1a/b−/−Bcrp1−/−)Confirms that [11C]tariquidar is a substrate for both P-gp and BCRP. snmjournals.orgresearchgate.net
Higher uptake of [11C]tariquidar in P-gp-overexpressing tumors.Murine breast tumor graft modelConsistent with specific binding to P-gp in tumors. snmjournals.org
Negative correlation between brain distribution of [11C]tariquidar and (R)-[11C]verapamil.Naïve ratsPoints to P-gp-specific binding and interaction at the blood-brain barrier. snmjournals.org

Computational and Structural Biology Studies of Tariquidar

Molecular Docking and Dynamics Simulations of Tariquidar-Transporter Interactions

Molecular docking and molecular dynamics (MD) simulations have been instrumental in elucidating the binding mechanisms of Tariquidar (B1662512) to P-glycoprotein (P-gp). These computational approaches predict how Tariquidar and its analogs position themselves within the transporter's binding pocket and reveal the dynamic nature of these interactions over time.

Docking studies have consistently shown that Tariquidar binds within the large, hydrophobic drug-binding pocket of P-gp, located in the transmembrane domain (TMD). nih.govnih.gov Simulations suggest that Tariquidar can adopt different conformations to fit within this pocket. frontiersin.org The binding is stabilized by a network of interactions with key amino acid residues. MD simulations have further refined these models, showing that the binding of Tariquidar can induce conformational changes in P-gp, effectively locking it in a state that is incompetent for drug transport. nih.govnih.gov This inhibitory mechanism is thought to involve the prevention of the ATP-dependent conformational changes necessary for substrate efflux. vulcanchem.com

Several studies have highlighted the importance of specific transmembrane helices (TMs) in forming the binding site for Tariquidar. Notably, residues within TMs 4, 5, 6, 7, 10, 11, and 12 have been implicated in the interaction. nih.govresearchgate.net For example, arginine mutagenesis studies have identified 30 residues within the 12 TM segments that, when mutated, significantly inhibit the ability of Tariquidar to rescue P-gp processing mutants and stimulate its ATPase activity. nih.gov This suggests a broad interaction interface within the drug-binding pocket.

MD simulations have also shed light on the role of the lipid bilayer in modulating Tariquidar's interaction with P-gp. mdpi.com Some studies propose that lipids may enhance the inhibitory effect of Tariquidar, suggesting a complex interplay between the drug, the transporter, and the membrane environment. mdpi.com The flexibility of both the ligand and the protein is a key aspect revealed by MD simulations, with fluctuations in the root-mean-square deviation (RMSD) indicating stable binding within the pocket. nih.gov

A notable finding from recent simulations is the potential for a "dual-bound" mode of inhibition, where two Tariquidar molecules might simultaneously occupy the central drug-binding pocket and an access tunnel. frontiersin.orgnih.gov This model, supported by cryo-EM data, suggests a more complex inhibitory mechanism than previously thought, especially at higher concentrations of the inhibitor. frontiersin.orgnih.gov

Table 1: Key Amino Acid Residues in P-glycoprotein Interacting with Tariquidar as Identified by Molecular Modeling Studies

Transmembrane HelixInteracting Residue(s)Study Reference
TM4, TM6, TM7, TM12General interaction required for inhibition researchgate.net
Multiple TMs30 specific arginine-mutated positions nih.gov
TM4, TM10Kinks important for inhibitor binding nih.gov
General PocketInteractions with doxorubicin (B1662922) binding site researchgate.net

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography Studies of Transporter-Tariquidar Complexes

High-resolution structural techniques like cryo-electron microscopy (cryo-EM) and X-ray crystallography have provided atomic-level details of how Tariquidar and its derivatives bind to ABC transporters. These methods have been crucial in validating and refining the models generated by computational studies.

Recent cryo-EM structures of human P-gp in complex with Tariquidar have revealed a fascinating mode of inhibition. frontiersin.orgnih.gov These studies show that third-generation inhibitors, including Tariquidar, can bind in pairs within the transporter. frontiersin.orgnih.gov One molecule occupies the central drug-binding cavity, while a second molecule binds in a region described as an "access tunnel". frontiersin.orgnih.gov This dual binding is thought to lock the transporter in an inward-facing conformation, preventing the conformational changes needed for ATP hydrolysis and substrate transport. ethz.chresearchgate.net

The cryo-EM structures of human P-gp bound to Tariquidar show the inhibitor adopting distinct conformations in the two binding sites. In the central pocket, it often assumes a U-shaped or globular form, while in the access tunnel, it can take on an L-shaped conformation. nih.gov These structures also highlight the importance of kinks in transmembrane helices TM4 and TM10 for creating the binding sites. nih.gov Furthermore, these high-resolution maps have revealed tightly bound lipid molecules, such as cholesterol and phospholipids, interacting with the transporter's surface, underscoring the influence of the membrane environment on its function. nih.govethz.ch

While X-ray crystal structures of P-gp have been determined, obtaining high-resolution structures with bound inhibitors like Tariquidar has been challenging. However, cryo-EM has proven to be a powerful alternative, providing unprecedented insight into the inhibitory mechanism of this potent modulator. frontiersin.orgnih.gov The structural data obtained from these studies are invaluable for the rational design of new and improved P-gp inhibitors.

Table 2: Structural Insights from Cryo-EM Studies of Tariquidar-Transporter Complexes

TransporterKey FindingResolutionPDB ID (if available)Reference
Human P-gpDual binding of Tariquidar in central pocket and access tunnel.~3.0-3.6 ÅNot specified in text frontiersin.orgnih.govethz.ch
Human/mouse chimeric ABCB1Two inhibitor molecules in the internal cavity.Not specified in textNot specified in text nih.gov
Human ABCG2Tariquidar derivative (MB136) binds to the central, inward-facing cavity.3.6 ÅNot specified in text ethz.ch

Quantitative Structure-Activity Relationship (QSAR) Modeling for Tariquidar Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For Tariquidar and its analogs, QSAR studies have been employed to identify the key molecular features that determine their potency as P-gp inhibitors.

These studies typically involve generating a dataset of Tariquidar derivatives with varying chemical structures and their corresponding experimentally measured inhibitory activities. nih.govresearchgate.net Various molecular descriptors, which quantify different physicochemical properties of the molecules, are then calculated. nih.govvietnamjournal.ru Statistical methods, such as multiple linear regression (MLR), principal component regression, artificial neural networks, and support vector machines, are used to build mathematical models that can predict the inhibitory activity based on these descriptors. nih.govmdpi.com

QSAR studies on Tariquidar analogs have confirmed the importance of several structural features for high-affinity binding to P-gp. These often include the presence of hydrogen bond acceptors and donors, a basic nitrogen atom, and specific steric and electrostatic properties. researchgate.net For instance, one study highlighted that the carbonyl oxygen, which can act as a hydrogen bond acceptor, is a crucial feature for P-gp inhibition by related compounds. researchgate.net

Image-based QSAR models have also been developed, where the pixels of 2D images of the molecules are used as descriptors. nih.gov An artificial neural network model based on this approach showed good predictive results for the P-gp inhibitory activity of Tariquidar derivatives. nih.gov The validity and predictability of these QSAR models are rigorously tested using external validation sets and by defining their applicability domain. nih.gov

The insights gained from QSAR models are valuable for the rational design of new Tariquidar analogs with improved potency, selectivity, and pharmacokinetic properties. By understanding which molecular modifications are likely to enhance or diminish activity, medicinal chemists can focus their synthetic efforts on the most promising candidates. researchgate.net

Table 3: Examples of Molecular Descriptors Used in QSAR Models for P-gp Inhibitors

Descriptor TypeExample DescriptorSignificanceReference
Topological Wiener index (W), Balaban index (J)Describes molecular branching and size. vietnamjournal.ru
Electronic HOMO/LUMO energies, Chemical potential (µ)Relates to chemical reactivity and polarizability. vietnamjournal.ru
Steric Molecular volume (Mv), Surface areaDefines the size and shape of the molecule. vietnamjournal.ru
3D-QSAR Fields CoMFA (steric, electrostatic), CoMSIA (hydrophobic, H-bond)Maps the spatial influence of different properties on activity. researchgate.netfrontiersin.org
Image-based Principal components of image pixelsCaptures overall structural features from 2D images. nih.gov

Tariquidar D4 As a Research Probe and Tool

Use as a Reference Compound for Efflux Transporter Studies

Tariquidar-d4 is principally utilized as a reference compound and internal standard in bioanalytical studies, especially those involving liquid chromatography-mass spectrometry (LC-MS). vulcanchem.com As a stable isotope-labeled internal standard (SIL-IS), it is added at a known concentration to experimental samples to enable precise quantification of the non-labeled parent compound, Tariquidar (B1662512). vulcanchem.comnih.gov This is crucial for correcting variations that can occur during sample preparation and analysis, such as matrix effects or extraction variability, thereby enhancing the accuracy and precision of the results. vulcanchem.comnih.gov

The parent compound, Tariquidar, is a well-characterized inhibitor of several key ATP-binding cassette (ABC) transporters. It is a potent inhibitor of P-glycoprotein (P-gp, also known as ABCB1) and also interacts with Breast Cancer Resistance Protein (BCRP, or ABCG2). researchgate.netnih.govaxonmedchem.com At low concentrations, Tariquidar can act as a substrate for BCRP, while at concentrations above 100 nM, it functions as an inhibitor. researchgate.nettocris.com This dual activity makes it a complex but valuable tool for dissecting the specific roles of these transporters. Because this compound is expected to share the same pharmacological properties as its non-deuterated counterpart, its use as an internal standard is indispensable for studies investigating these interactions. vulcanchem.com

Research studies frequently use Tariquidar as a positive control or reference inhibitor when evaluating new chemical entities for their potential to modulate P-gp or BCRP activity. mdpi.com For instance, in assays testing new potential inhibitors, the efficacy and potency of the test compounds are often compared directly to the inhibitory profile of Tariquidar. mdpi.com

Table 1: Profile of Tariquidar as a Reference Efflux Transporter Modulator

TransporterInteraction TypeReported Affinity/PotencySignificance in Research
P-glycoprotein (P-gp/ABCB1)Potent, Non-competitive Inhibitor nih.govapexbt.comKd: ~5.1 nM apexbt.com IC50: 5.1 nM tocris.comUsed as a benchmark for P-gp inhibition and to study P-gp mediated multidrug resistance. vulcanchem.commdpi.com
Breast Cancer Resistance Protein (BCRP/ABCG2)Substrate (at low concentrations) researchgate.nettocris.com Inhibitor (at >100 nM) researchgate.nettocris.comStimulates BCRP ATPase activity (EC50 = 138.4 nM) researchgate.netAllows for the investigation of BCRP-specific transport and inhibition mechanisms. researchgate.netnih.gov
Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1)No significant inhibition nih.gov-Its selectivity helps differentiate the activity of P-gp and BCRP from that of MRP1. nih.gov

Table 2: Application of this compound as an Internal Standard

Analytical TechniquePurposeAdvantage
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Accurate quantification of Tariquidar in biological matrices (e.g., plasma). vulcanchem.comresearchgate.netCompensates for matrix effects and variability in sample extraction and ionization, improving precision and accuracy. vulcanchem.comnih.gov
Pharmacokinetic (PK) StudiesEnables precise tracking of Tariquidar's absorption, distribution, metabolism, and excretion (ADME). vulcanchem.comProvides reliable data for characterizing the behavior of a potent ABC transporter inhibitor in vivo. vulcanchem.com

Application in Probing Cellular and Physiological Processes Regulated by Efflux Transporters

Tariquidar serves as an essential chemical probe for elucidating the physiological and cellular roles of efflux transporters, particularly P-gp and BCRP. vulcanchem.com By inhibiting these transporters, researchers can investigate their contribution to tissue barriers, drug distribution, and cellular resistance mechanisms.

A significant area of research is the function of the blood-brain barrier (BBB), where P-gp is highly expressed and actively limits the entry of a wide range of substances into the central nervous system (CNS). nih.gov Studies using Tariquidar have been instrumental in quantifying the impact of P-gp on brain penetration of various compounds. nih.govresearchgate.net For example, the administration of Tariquidar has been shown to significantly increase the brain concentration of P-gp substrates. researchgate.net

Positron Emission Tomography (PET) imaging studies have utilized radiolabeled Tariquidar ([11C]-Tariquidar) to visualize and measure transporter function directly in humans. frontiersin.org These studies have provided valuable insights into the activity of P-gp and BCRP at the BBB and the blood-retinal barrier (BRB). frontiersin.org In one such study, a high dose of unlabeled Tariquidar was used to block P-gp, which allowed for the specific measurement of ABCG2's transport activity at the human BBB, demonstrating how Tariquidar can be used to isolate the function of a single transporter in a complex biological system. frontiersin.org

Table 3: Research Applications of Tariquidar in Probing Biological Processes

Biological Process InvestigatedExperimental Model/TechniqueKey FindingsReference
P-gp function at the Blood-Brain Barrier (BBB)PET imaging with (R)–11C-verapamil in healthy volunteersTariquidar administration significantly increased the influx and distribution volume of the P-gp substrate across the BBB. nih.gov
P-gp and BCRP function at the Blood-Retinal Barrier (BRB)PET imaging with [11C]-Tariquidar in healthy volunteersDemonstrated that both ABCB1 and ABCG2 limit substrate distribution to the human retina. Tariquidar infusion helped reveal the specific function of ABCG2. frontiersin.org
Drug-drug interactions involving P-gpIn vitro and in vivo pharmacokinetic studiesUsed to study how P-gp inhibition affects the pharmacokinetics of co-administered drugs that are P-gp substrates. vulcanchem.com
Multidrug resistance (MDR) in cancerIn vitro cancer cell linesTariquidar reverses P-gp-mediated resistance to cytotoxic agents, potentiating their effect. tocris.com

Integration into Drug Discovery and Development Pipelines for Preclinical Screening

Tariquidar and its deuterated analog, this compound, are integrated into preclinical drug discovery and development as critical screening tools. Given Tariquidar's well-defined profile as a potent P-gp inhibitor, it serves as a standard reference compound against which new molecular entities are evaluated. mdpi.com

In high-throughput screening (HTS) campaigns, Tariquidar is often used as a positive control to identify novel P-gp inhibitors or to determine if a new drug candidate is a substrate of the transporter. mdpi.com For instance, a study aimed at identifying new ABCB1 inhibitors used a fluorescent drug transport assay where the inhibitory potency of newly identified compounds was directly compared to that of Tariquidar. mdpi.com

Furthermore, this compound supports various stages of preclinical development:

Pharmacokinetic (ADME) Studies : As an internal standard, this compound ensures the generation of high-quality pharmacokinetic data for Tariquidar, which is crucial for understanding its disposition and for designing in vivo efficacy and toxicology studies. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Models : Data from Tariquidar and its analogs can be used to develop and refine QSAR models. oaepublish.com These computational models help predict the P-gp inhibitory activity of new compounds based on their chemical structure, streamlining the identification of promising candidates. oaepublish.com

In Vitro-In Vivo Correlation (IVIVC) : For drugs whose absorption and distribution are significantly affected by P-gp, Tariquidar is used in preclinical models to establish an IVIVC. By understanding how in vitro P-gp inhibition translates to in vivo outcomes, researchers can better predict the human pharmacokinetics of new drug candidates.

Table 4: Role of this compound in Preclinical Drug Development

Preclinical StageSpecific Application of Tariquidar/Tariquidar-d4Outcome/Purpose
Hit IdentificationUsed as a reference inhibitor in high-throughput screening (HTS) assays.To identify novel compounds that inhibit P-gp and to validate the assay's performance. mdpi.com
Lead OptimizationBenchmark for comparing the potency and selectivity of new analogs. Supports development of QSAR models. oaepublish.comTo guide the chemical modification of lead compounds to enhance P-gp inhibition or avoid P-gp interaction. oaepublish.com
Preclinical Candidate CharacterizationThis compound used as an internal standard in LC-MS/MS for definitive ADME studies of Tariquidar. vulcanchem.comTo provide accurate pharmacokinetic profiles and support the design of in vivo studies. vulcanchem.com
IVIVC StudiesUsed as a tool to modulate P-gp function in preclinical models.To establish a correlation between in vitro transporter data and in vivo pharmacokinetic behavior for P-gp substrates.

Development of Tariquidar Analogs and Derivatives for Enhanced Research Utility

Structure-Activity Relationship (SAR) Studies for Improved Potency and Selectivity

Structure-activity relationship (SAR) studies have been crucial in guiding the modification of the Tariquidar (B1662512) scaffold to create analogs with improved inhibitory profiles. Research has systematically explored how changes to different chemical moieties of the molecule influence its interaction with ABC transporters.

Key findings from SAR studies include:

The Tetrahydroisoquinoline Moiety: Deletion of the tetrahydroisoquinoline group from the Tariquidar structure was found to produce compounds that are selective BCRP inhibitors. oaepublish.com This highlights the critical role of this moiety in P-gp binding and suggests a pathway to developing transporter-selective agents.

Aromatic Ring Substitutions: The pattern of methoxy (B1213986) group substitution on the phenyl rings is vital for activity. For instance, in a series of chalcone-based Tariquidar analogs, it was found that at least two methoxy groups on the B-ring are essential for optimal inhibition of ABCG2. nih.gov Further studies on other analog series showed that introducing a methoxy group on phenyl ring B had a positive effect on activity. oaepublish.com Modifying phenyl ring A to a pyridyl moiety, combined with methoxy groups on other rings, also improved inhibitory potency. oaepublish.com

Linker Modifications: The nature of the linker connecting the core structural components is a key determinant of activity and selectivity. Replacing an amide linker in Tariquidar derivatives with a tetrazole ring led to compounds with altered selectivity profiles, primarily inhibiting BCRP while showing reduced activity against P-gp and MRP1. oaepublish.com

Bioisosteric Replacements: To address the chemical liabilities of early analogs, such as susceptibility to hydrolysis, bioisosteric replacement has been a key strategy. In one study, the labile amide and ester groups of a Tariquidar analog were replaced. A triazole core, introduced via a "click" reaction, was used as a substitute for the amide group, successfully enhancing stability while maintaining potent inhibitory activity. researchgate.net

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to create 3D-QSAR models for Tariquidar analogs. researchgate.net These computational studies confirm that steric, electrostatic, hydrophobic, and hydrogen bond donor characteristics are all significant factors in the modulation of MRP1, providing a predictive framework for designing novel and more potent modulators. researchgate.net

Compound SeriesStructural ModificationImpact on Activity/SelectivityReference
Tariquidar DerivativesDeletion of tetrahydroisoquinoline groupLed to selective BCRP inhibitors oaepublish.com
Chalcone (B49325) AnaloguesSubstitution on B-ringMinimum of two methoxy groups required for optimal ABCG2 inhibition nih.gov
Amide/Sulfonamide DerivativesModification of phenyl A to a pyridyl moietyImproved inhibitory potency oaepublish.com
Triazole-based AnaloguesBioisosteric replacement of amide with triazoleEnhanced plasma stability while maintaining potency researchgate.net

Design and Synthesis of Novel Inhibitors Based on Tariquidar Scaffolds

Building on SAR insights, researchers have designed and synthesized numerous novel inhibitors using the Tariquidar scaffold as a foundation. These efforts aim to create compounds with superior potency, selectivity, and drug-like properties.

One prominent strategy involves the bioisosteric replacement of chemically labile groups within the Tariquidar structure. For example, to counteract susceptibility to hydrolysis, the amide group of Tariquidar and its analogs has been replaced with more stable heterocyclic rings like tetrazoles and oxadiazoles. researchgate.netunito.it The synthesis of these new derivatives resulted in compounds with significantly enhanced P-gp inhibitory activity, with some showing EC50 values in the low nanomolar range. researchgate.netunito.it Notably, the oxadiazole derivative 15 emerged as a potent dual inhibitor of both P-gp and BCRP. unito.it

Another approach involves synthesizing derivatives that lack the tetrahydroisoquinoline moiety, which has been shown to yield selective BCRP inhibitors. oaepublish.com The synthesis of a series of Tariquidar-related triazoles was achieved by replacing labile amide and ester moieties. researchgate.net This was accomplished using a Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click" reaction to form the stable triazole core, demonstrating a convenient and efficient synthetic route to new analogs. researchgate.net

Solid-phase synthesis has also been employed to create libraries of Tariquidar-related modulators, allowing for the rapid generation of diverse compounds for screening. medkoo.com This technique was used to synthesize biaryl Tariquidar derivatives to obtain compounds with better solubility. uni-regensburg.de Furthermore, fragments commonly found in P-gp inhibitors, such as those in Tariquidar and Elacridar, have been attached to novel chemotypes like thiazole (B1198619) amino acids through peptide coupling to explore new chemical space. researchgate.net

The synthesis of radiolabeled versions of Tariquidar, such as [11C]Tariquidar, has also been a key development for research purposes. nih.govresearchgate.net The synthesis involves creating a desmethyl precursor that can be radiolabeled with [11C]methyl triflate, enabling the use of Positron Emission Tomography (PET) to study transporter function in vivo. nih.govresearchgate.net

Derivative ClassDesign StrategySynthetic ApproachKey OutcomeReference
Tetrazole/Oxadiazole DerivativesBioisosteric replacement of amide groupStandard organic synthesisPotent P-gp inhibitors (e.g., compound 15, 22); some with dual P-gp/BCRP activity researchgate.netunito.it
Triazole DerivativesBioisosteric replacement of labile amide/esterCuAAC ("click" reaction)Potent and stable ABCG2 inhibitors researchgate.net
Biaryl DerivativesImprove solubilitySolid-phase synthesisNew series of soluble compounds for screening uni-regensburg.de
[11C]TariquidarDevelopment of a PET tracerRadiolabeling of a desmethyl precursorEnables in vivo imaging of P-gp/BCRP function nih.govresearchgate.net

Optimization for Stability and Pharmacokinetic Properties in Preclinical Models

A significant challenge in the development of Tariquidar analogs has been their susceptibility to hydrolysis, which limits their utility in biological and preclinical studies. nih.govnih.gov Consequently, a major focus of optimization has been to enhance the chemical and metabolic stability of these compounds.

The replacement of labile ester and amide bonds with more robust chemical groups has been a successful strategy. Researchers developed new analogs by incorporating a rigid fragment to improve stability against enzymatic hydrolysis. uni-regensburg.de A key study detailed the synthesis of novel Tariquidar-related inhibitors where labile moieties were replaced via bioisosteric strategies. researchgate.net An ester group was replaced by different acyl groups, and a labile amide was substituted with a triazole core. A subsequent stability assay confirmed that these modifications led to a significant enhancement of stability in blood plasma, making the new compounds applicable for in vivo studies. researchgate.net

The development of chalcone and ketone-containing Tariquidar analogs was also driven by the search for more stable compounds. nih.gov These scaffolds were chosen because they are synthetically accessible and incorporate key structural features of Tariquidar necessary for ABCG2 inhibition, while avoiding the easily hydrolyzed bonds of earlier analogs. nih.gov

The optimization efforts have yielded compounds with improved pharmacokinetic profiles. For instance, modifications that improved plasma stability also led to molecules that could be further evaluated for their ability to reverse MDR in preclinical models. researchgate.net The development of stable, potent, and selective inhibitors is essential for conducting meaningful in vivo studies to probe the function of ABC transporters and to validate them as therapeutic targets. uni-regensburg.deunal.edu.co

Future Directions in Tariquidar D4 Academic Research

Exploring New Biological Targets and Resistance Mechanisms

While Tariquidar (B1662512) is a well-established inhibitor of P-glycoprotein (P-gp, ABCB1), a key transporter in multidrug resistance (MDR), research is expanding to investigate its effects on other ATP-binding cassette (ABC) transporters and to understand the mechanisms that lead to resistance against it. mdpi.comnih.gov

New Biological Targets:

Tariquidar has been shown to inhibit the breast cancer resistance protein (BCRP/ABCG2), another important ABC transporter involved in drug resistance, although typically at higher concentrations than those required to inhibit P-gp. axonmedchem.comselleck.co.jpnih.gov Future research with Tariquidar-d4 could help in delineating the specific inhibitory kinetics and binding interactions with BCRP and potentially other ABC transporters like the multidrug resistance-associated proteins (MRPs). nih.gov The development of Tariquidar analogs has already led to compounds with high selectivity for BCRP, suggesting that the core structure is a promising scaffold for targeting other transporters. researchgate.net

Resistance Mechanisms:

The development of resistance to P-gp inhibitors like Tariquidar is a critical area of investigation. Future studies using this compound could focus on:

Investigating Altered Transporter Expression: Research can explore how cancer cells adapt to long-term exposure to Tariquidar by altering the expression levels of P-gp, BCRP, or other efflux pumps.

Identifying Mutations in Transporter Genes: Studies could aim to identify specific mutations in the ABCB1 gene that reduce the binding affinity of Tariquidar.

Elucidating Downstream Signaling Pathways: Research into transcription factors like Yin Yang-1 (YY1) that regulate the expression of the MDR1 gene could reveal novel mechanisms of resistance. mdpi.com

Development of Advanced Preclinical Models and Methodologies

To better predict the clinical efficacy of Tariquidar and its deuterated counterpart, researchers are moving towards more sophisticated preclinical models and analytical techniques.

Advanced Preclinical Models:

Traditional 2D cell cultures often fail to replicate the complexity of tumors. The future of this compound research will likely involve:

Patient-Derived Xenografts (PDXs): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, better represent the heterogeneity of human cancers.

Organoid Cultures: Three-dimensional organoids derived from patient tumors can provide a more accurate in vitro system to study drug response and resistance.

Humanized Mouse Models: These models, which have a human-like immune system, can be used to study the interplay between P-gp inhibition and the immune response.

Novel Methodologies:

The use of this compound as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for pharmacokinetic studies is well-established. vulcanchem.com However, future methodological advancements could include:

Positron Emission Tomography (PET): Radiolabeled versions of Tariquidar have been used to visualize P-gp and BCRP function at the blood-brain barrier. nih.gov Similar approaches with deuterated tracers could offer new insights.

Advanced Drug Delivery Systems: The development of novel drug delivery systems, such as pH-sensitive liposomes, to co-deliver Tariquidar with chemotherapeutic agents is an active area of research. rroij.com

Integration of Omics Technologies for Comprehensive Understanding of this compound Effects

The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to gain a holistic understanding of the cellular response to this compound. frontiersin.orgfuturebridge.comcrownbio.commdpi.com

Omics Applications in this compound Research:

Omics TechnologyPotential Application in this compound Research
Genomics Identifying genetic variations (SNPs) in the ABCB1 gene that influence Tariquidar binding and efficacy. mdpi.comtowardshealthcare.com
Transcriptomics Analyzing changes in gene expression profiles of cancer cells upon treatment with this compound to identify novel resistance pathways. frontiersin.orgmdpi.com
Proteomics Quantifying changes in the expression levels of P-gp and other ABC transporters, as well as downstream signaling proteins. frontiersin.orgcrownbio.com
Metabolomics Studying how the inhibition of P-gp by this compound alters the metabolic landscape of cancer cells. mdpi.comtowardshealthcare.com

By integrating these multi-omics datasets, researchers can construct comprehensive models of how this compound affects cellular systems, leading to the discovery of new biomarkers for predicting treatment response and identifying novel combination therapies. futurebridge.com

Elucidating the Role of Deuteration in Metabolic and Pharmacokinetic Research Beyond Quantification

The strategic replacement of hydrogen with deuterium (B1214612) in a drug molecule can significantly alter its metabolic fate and pharmacokinetic properties due to the kinetic isotope effect (KIE). wikipedia.orgdovepress.comunam.mx The C-D bond is stronger than the C-H bond, which can lead to a slower rate of metabolic breakdown, particularly for reactions involving cytochrome P450 (CYP) enzymes. dovepress.comnih.govresearchgate.net

While this compound is primarily used as an internal standard, future research will likely focus on understanding how deuteration affects its own metabolic stability and pharmacokinetic profile, and how this can be leveraged for therapeutic benefit. vulcanchem.comtandfonline.com

Key Research Questions:

Metabolic Stability: Does the deuteration in this compound lead to a longer half-life and reduced clearance compared to the non-deuterated parent compound? tandfonline.comunibestpharm.com Studies in human liver microsomes could quantify the impact of deuteration on the rate of metabolism.

Pharmacokinetic Profile: How does the deuteration affect the absorption, distribution, metabolism, and excretion (ADME) of this compound in vivo? nih.gov Comparative pharmacokinetic studies in animal models would be crucial.

Drug-Drug Interactions: Could the altered metabolism of this compound reduce the potential for drug-drug interactions, for instance, by decreasing its inhibitory effect on CYP enzymes? dovepress.com

Therapeutic Enhancement: Could a more stable, deuterated version of Tariquidar offer improved efficacy in overcoming multidrug resistance due to sustained P-gp inhibition? nih.govzeochem.com

The exploration of these questions will not only enhance our understanding of this compound but also contribute to the broader field of deuterium-based drug design. ucsb.edu

Q & A

Q. How is Tariquidar-d4 characterized and validated in pharmacokinetic studies?

this compound, a deuterated analog of the P-glycoprotein inhibitor Tariquidar, is characterized using high-performance liquid chromatography-mass spectrometry (HPLC-MS) for quantification and isotopic purity validation. Methodological steps include:

  • Deuterium incorporation verification : NMR spectroscopy or high-resolution MS to confirm isotopic labeling .
  • Pharmacokinetic parameters : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life in preclinical models, with cross-validation against non-deuterated Tariquidar to assess isotopic effects .
  • Quality control : Batch-to-batch consistency checks via chromatographic retention time and ion fragmentation patterns .

Q. What experimental designs are recommended for studying this compound’s role in reversing multidrug resistance (MDR)?

  • In vitro models : Use polarized cell lines (e.g., MDCK-MDR1) to measure bidirectional transport, with this compound as a co-administered inhibitor. Include controls for solvent effects and cytotoxicity .
  • Dose-response studies : Apply escalating concentrations of this compound alongside chemotherapeutic agents (e.g., paclitaxel) to calculate IC50 shifts, ensuring blinding to minimize bias .
  • Data normalization : Express results as fold-change relative to baseline efflux activity, using ANOVA with post-hoc Tukey tests for multi-group comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across different cancer models?

Discrepancies often arise from variability in experimental conditions:

  • Model-specific factors : Compare P-glycoprotein expression levels (via Western blot) and membrane localization (confocal microscopy) across cell lines or patient-derived xenografts .
  • Pharmacodynamic interactions : Use isobolographic analysis to determine synergism or antagonism with chemotherapeutics, accounting for this compound’s tissue distribution differences due to deuteration .
  • Meta-analysis : Aggregate data from ≥5 independent studies to perform a random-effects model, assessing heterogeneity via I² statistics .

Q. What methodological strategies improve the reliability of this compound’s quantitative analysis in complex biological matrices?

  • Sample preparation : Optimize protein precipitation (e.g., acetonitrile:methanol mixtures) to minimize matrix interference while recovering >90% of this compound .
  • Internal standardization : Use a structurally analogous deuterated compound (e.g., Verapamil-d6) to correct for ionization efficiency fluctuations in MS .
  • Limit of quantification (LOQ) : Validate LOQ at 0.1 ng/mL via serial dilution in plasma, with precision (CV <15%) and accuracy (80–120%) checks .

Q. How should researchers address ethical and reproducibility challenges in this compound studies?

  • Data transparency : Publish raw chromatograms, pharmacokinetic curves, and statistical code in supplementary materials to enable independent verification .
  • Animal welfare compliance : Adhere to ARRIVE guidelines for preclinical trials, including randomization of treatment groups and blinded outcome assessment .
  • Conflict mitigation : Disclose funding sources and potential competing interests (e.g., partnerships with isotope suppliers) in the "Acknowledgments" section .

Data Presentation and Analysis Guidelines

  • Tables :

    ParameterTariquidarThis compoundp-value
    AUC₀–t (h·ng/mL)450 ± 60480 ± 700.12
    Cmax (ng/mL)220 ± 30235 ± 250.08
    Table 1: Comparative pharmacokinetics in murine models (n=8). Data presented as mean ± SD; paired t-test.
  • Statistical reporting : Use Cohen’s d for effect size in efficacy studies and Kaplan-Meier curves for survival analyses, with log-rank tests for significance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.